molecular formula C21H21N3O3S B5157417 2-[(4-METHYLPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE

2-[(4-METHYLPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE

Cat. No.: B5157417
M. Wt: 395.5 g/mol
InChI Key: SLQIWHIFSRXOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-METHYLPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a pyridin-3-yl group and a 4-methylphenylmethanesulfonamido group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYLPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of benzoic acid derivatives with amines under dehydrating conditions.

    Introduction of the Pyridin-3-yl Group: This step involves the coupling of the benzamide core with a pyridine derivative, often using palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

    Attachment of the 4-Methylphenylmethanesulfonamido Group: This can be achieved through nucleophilic substitution reactions where the sulfonamide group is introduced using appropriate sulfonyl chlorides and amines.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(4-METHYLPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides, sulfonyl chlorides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include its use as an antimicrobial, anti-inflammatory, or anticancer agent.

    Industry: It may find use in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[(4-METHYLPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes, binding to receptor sites, or interfering with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Methylphenyl)-N’-[(pyridin-3-yl)methyl]urea
  • 4-Methylphenylmethanesulfonamide
  • N-(Pyridin-3-ylmethyl)benzamide

Uniqueness

2-[(4-METHYLPHENYL)METHANESULFONAMIDO]-N-[(PYRIDIN-3-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to similar compounds. Its structure allows for diverse interactions with biological targets, making it a versatile molecule for various applications.

Properties

IUPAC Name

2-[(4-methylphenyl)methylsulfonylamino]-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-16-8-10-17(11-9-16)15-28(26,27)24-20-7-3-2-6-19(20)21(25)23-14-18-5-4-12-22-13-18/h2-13,24H,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQIWHIFSRXOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.